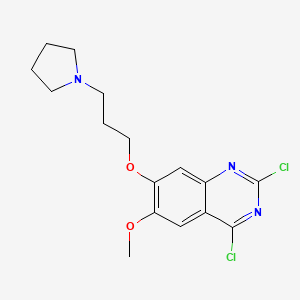
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives, including those structurally related to 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline, have been synthesized and characterized in various studies. These compounds have been derived from different precursors through processes such as cyclization and etheration. Their structures are confirmed using techniques like IR, NMR, MS, and elemental analysis, suggesting a broad interest in the synthesis and structural characterization of these compounds (Yan & Ouyang, 2013); (Yan et al., 2013).
Antitumor Activity
Some quinazoline derivatives demonstrate promising antitumor activities. For instance, 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives show antiproliferative activity against Bcap-37 cells in vitro, suggesting their potential as anticancer agents (Ouyang, 2012). Additionally, certain quinazoline derivatives have been explored for their cytotoxicity and anti-tumor mechanisms, indicating an active area of research into their potential medicinal applications (Hour et al., 2013).
Antimalarial Properties
Quinazoline compounds, including 6,7-dimethoxyquinazoline-2,4-diamines, have been synthesized and evaluated for their antimalarial activity. This research has led to the discovery of compounds with high antimalarial activity, suggesting potential applications in malaria treatment (Mizukawa et al., 2021).
Antimycobacterial and Antituberculosis Activity
Studies have synthesized and evaluated various quinazoline derivatives for their anti-Mycobacterium tuberculosis properties. The cytotoxicity of these compounds has been tested against different cell lines, indicating potential therapeutic applications in tuberculosis treatment (Dilebo et al., 2021).
Potential as Analgesic Agents
Certain quinazoline derivatives exhibit analgesic effects in mice pain models. This includes the synthesis of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines and their evaluation for analgesic effect, highlighting their potential as new analgesic drugs (Bonacorso et al., 2016).
Inhibitors of Src Kinase Activity
Quinazoline derivatives have been optimized as potent inhibitors of Src kinase activity. These compounds show potential in inhibiting Src-mediated cell proliferation, which is crucial in cancer research (Boschelli et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The compound is a quinazoline derivative . Quinazoline derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Quinazoline derivatives often act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the interactions between the compound and the target’s active site.
Biochemical Pathways
Quinazoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in many cellular processes including cell growth and division.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary widely depending on their specific structures . Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of quinazoline derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and division . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s structure, its interactions with its targets, and its ADME properties.
properties
IUPAC Name |
2,4-dichloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-22-13-9-11-12(19-16(18)20-15(11)17)10-14(13)23-8-4-7-21-5-2-3-6-21/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKBTXVRGWUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



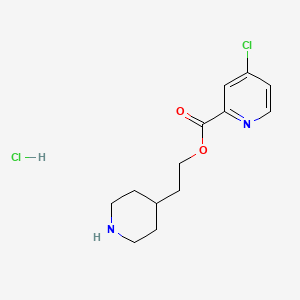
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)
![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)



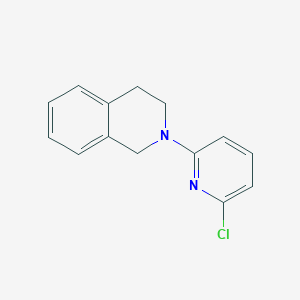

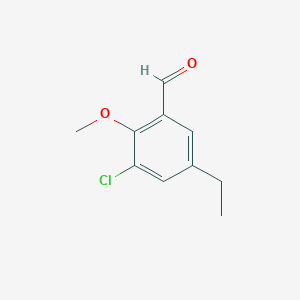
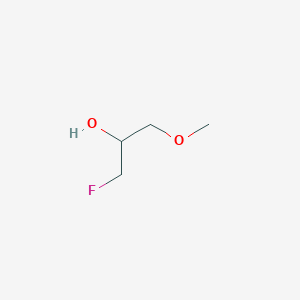
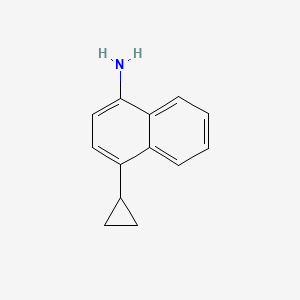

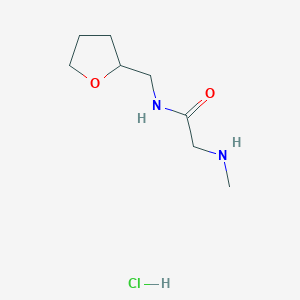
![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)